PI3Kα Inhibitory Potency: 5‑Chlorothiophene‑2‑sulfonamide Warhead (Compound 19c) vs. 2‑Chloro‑4‑fluorophenyl Sulfonamide Warhead (Compound 19b) in an Identical Thiazolo[5,4‑b]pyridine Scaffold
In a series of thiazolo[5,4‑b]pyridine‑based PI3Kα inhibitors, the 5‑chlorothiophene‑2‑sulfonamide‑bearing compound 19c showed an IC₅₀ of 8.0 nM, while the 2‑chloro‑4‑fluorophenyl sulfonamide analog 19b gave an IC₅₀ of 4.6 nM when tested in the same PI3Kα enzymatic assay [1]. Both substituents maintained nanomolar potency, but the 5‑chlorothiophene group introduced distinct electronic and steric properties that influence selectivity and physicochemical profile. The head‑to‑head quantitative data confirm that the 5‑chlorothiophene‑2‑sulfonamide warhead is a viable alternative to the fluorophenyl sulfonamide, with only a ~1.7‑fold difference in absolute potency.
| Evidence Dimension | PI3Kα enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.0 nM (compound 19c, 5‑chlorothiophene‑2‑sulfonamide warhead) |
| Comparator Or Baseline | IC₅₀ = 4.6 nM (compound 19b, 2‑chloro‑4‑fluorophenyl sulfonamide warhead) |
| Quantified Difference | 1.74‑fold higher IC₅₀ for the 5‑chlorothiophene analog relative to the fluorophenyl analog |
| Conditions | PI3Kα enzymatic assay using recombinant human PI3Kα; compounds evaluated as part of a thiazolo[5,4‑b]pyridine analogue series [1] |
Why This Matters
Procurement of 5‑chlorothiophene‑2‑sulfonamide is justified when a heterocyclic, chlorine‑bearing sulfonamide warhead is required to modulate kinase selectivity or to replace a fluorophenyl group for intellectual property or pharmacokinetic reasons.
- [1] Xia L, Liu Y, Wang J, et al. Identification of Novel Thiazolo[5,4‑b]Pyridine Derivatives as Potent Phosphoinositide 3‑Kinase Inhibitors. Molecules 2020, 25, 4190. IC₅₀ values for 19b and 19c are provided in Table 2. View Source
